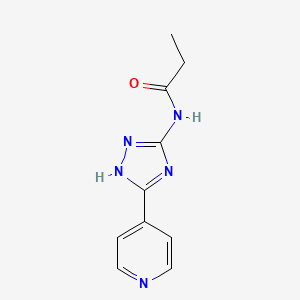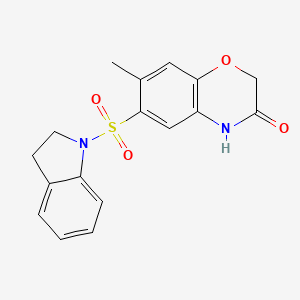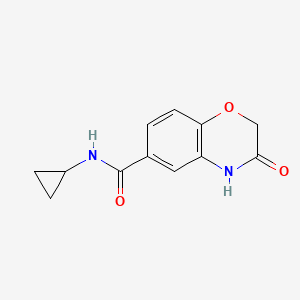![molecular formula C15H18N4O2S B4419313 3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole](/img/structure/B4419313.png)
3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole
Descripción general
Descripción
3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This triazole derivative has shown promising results in the areas of medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth. It has also been found to have antimicrobial activity against various bacterial and fungal strains. However, further studies are needed to fully understand the extent of these effects and their potential applications in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole in lab experiments is its high purity and stability. This makes it easy to handle and ensures consistent results. However, one limitation is its relatively high cost compared to other compounds that may have similar properties. Additionally, further studies are needed to fully understand its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole. One area of interest is its potential applications in drug discovery. Further studies are needed to fully understand its mechanism of action and explore its potential as a drug candidate for various diseases. Another area of interest is its potential applications in material science. Researchers are investigating the use of this compound as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand its toxicity and side effects, as well as its potential applications in agriculture and environmental science.
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, drug discovery, and material science make it an area of interest for further investigation. While its advantages and limitations for lab experiments are still being explored, its potential future directions are vast and exciting.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-triazole has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to possess antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-12-6-4-11(5-7-12)14-16-15(18-17-14)22-10-13(20)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHRGIWGNJWFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733333 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-methylpyrimidin-4-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4419230.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419242.png)
![ethyl 4-[7-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4419253.png)
![2-[(2-oxo-2-piperidin-1-ylethyl)sulfonyl]benzoic acid](/img/structure/B4419262.png)
![3-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4419268.png)
![ethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4419277.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]isonicotinamide](/img/structure/B4419279.png)

![5-acetyl-6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]thio}nicotinonitrile](/img/structure/B4419283.png)
![(4-isopropylphenyl){[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4419284.png)


![3-chloro-N-[2-(2-thienyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4419310.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4419325.png)